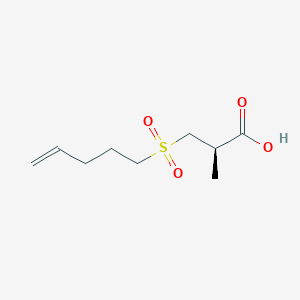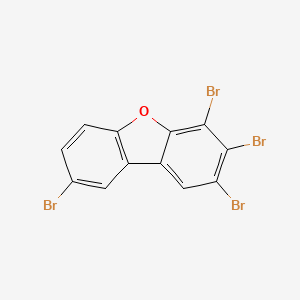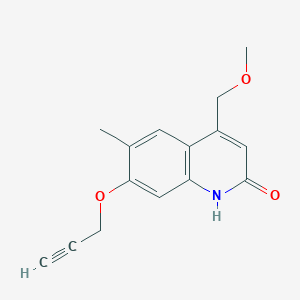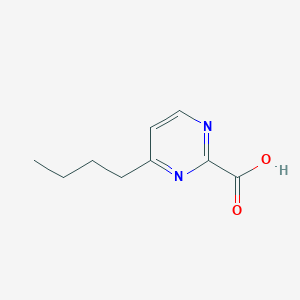![molecular formula C2H4B3Cl5 B14213692 [(Chloroboranediyl)bis(methylene)]bis(dichloroborane) CAS No. 826990-09-4](/img/structure/B14213692.png)
[(Chloroboranediyl)bis(methylene)]bis(dichloroborane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Chloroboranediyl)bis(methylene)]bis(dichloroborane) is a chemical compound that belongs to the class of boron-containing compounds It is characterized by the presence of boron atoms bonded to chlorine and methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Chloroboranediyl)bis(methylene)]bis(dichloroborane) typically involves the reaction of boron trichloride with methylene-containing precursors under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of [(Chloroboranediyl)bis(methylene)]bis(dichloroborane) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(Chloroboranediyl)bis(methylene)]bis(dichloroborane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the boron-chlorine bonds to boron-hydrogen bonds.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boron-oxygen compounds, while substitution reactions can produce a variety of boron-containing organic compounds.
Scientific Research Applications
[(Chloroboranediyl)bis(methylene)]bis(dichloroborane) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of [(Chloroboranediyl)bis(methylene)]bis(dichloroborane) involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can induce cell death. In chemical reactions, the boron atoms act as Lewis acids, facilitating various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Bis-oxadiazole: A nitrated heterocyclic compound with high nitrogen content, used as an explosive material.
4,4’-Methylenebis(2-chloroaniline): An aromatic amine used as a curing agent in polyurethane production.
Uniqueness
[(Chloroboranediyl)bis(methylene)]bis(dichloroborane) is unique due to its specific boron-chlorine and boron-methylene bonds, which confer distinct chemical reactivity and potential applications. Unlike bis-oxadiazole, which is primarily used in explosives, [(Chloroboranediyl)bis(methylene)]bis(dichloroborane) has broader applications in chemistry, biology, and industry.
Properties
CAS No. |
826990-09-4 |
|---|---|
Molecular Formula |
C2H4B3Cl5 |
Molecular Weight |
237.8 g/mol |
IUPAC Name |
dichloro-[[chloro(dichloroboranylmethyl)boranyl]methyl]borane |
InChI |
InChI=1S/C2H4B3Cl5/c6-3(1-4(7)8)2-5(9)10/h1-2H2 |
InChI Key |
OKVRJPTYVIUCED-UHFFFAOYSA-N |
Canonical SMILES |
B(CB(Cl)Cl)(CB(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)

![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)


![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)
![4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine](/img/structure/B14213644.png)

![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
![Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-](/img/structure/B14213656.png)
![(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione](/img/structure/B14213660.png)



